molecular formula C8H9FO3S B180285 Fluoromethyl 4-methylbenzenesulfonate CAS No. 114435-86-8

Fluoromethyl 4-methylbenzenesulfonate

Cat. No. B180285
M. Wt: 204.22 g/mol
InChI Key: RFCGZPLGJZELOK-UHFFFAOYSA-N
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Description

Fluoromethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C8H9FO3S . It has a molecular weight of 204.22 g/mol .


Synthesis Analysis

A practical microwave method for the synthesis of Fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol has been reported . This method uses inexpensive reagents and has a good isolated yield (65%) . Another synthesis route involves the fluorination of methylene ditosylate .


Molecular Structure Analysis

The molecular structure of Fluoromethyl 4-methylbenzenesulfonate consists of a fluoromethyl group attached to a 4-methylbenzenesulfonate . The InChI representation of the molecule is InChI=1S/C8H9FO3S/c1-7-2-4-8 (5-3-7)13 (10,11)12-6-9/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

Fluoromethyl 4-methylbenzenesulfonate has a density of 1.3±0.1 g/cm3, a boiling point of 302.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a topological polar surface area of 51.8 Ų .

Scientific Research Applications

Specific Scientific Field: Medicinal Chemistry

Fluoromethyl 4-methylbenzenesulfonate is used in the field of medicinal chemistry . Fluorine substitution is an established tool in this field to favorably alter the molecular properties of a lead compound of interest .

Comprehensive and Detailed Summary of the Application

This compound is particularly useful when a fluoromethyl group is required in a fluoroalkylating capacity . The cold fluorination of methylene ditosylate is under-evaluated in the literature, often proceeding with low yields or harsh conditions .

Detailed Description of the Methods of Application or Experimental Procedures

A novel microwave method for the rapid nucleophilic fluorination of methylene ditosylate has been described . This method uses inexpensive reagents .

Thorough Summary of the Results or Outcomes Obtained

The described method resulted in a good isolated yield (65%) .

Safety And Hazards

Fluoromethyl 4-methylbenzenesulfonate is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction . Heating may cause expansion or decomposition leading to violent rupture of containers .

properties

IUPAC Name

fluoromethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-7-2-4-8(5-3-7)13(10,11)12-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCGZPLGJZELOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoromethyl 4-methylbenzenesulfonate

CAS RN

114435-86-8
Record name Fluoromethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KL Brocklesby, JS Waby, C Cawthorne, G Smith - Tetrahedron letters, 2018 - Elsevier
… The alkylating fragment [ 18 F]fluoromethyl 4-methylbenzenesulfonate (“[ 18 F]fluoromethyl tosylate”) is well-established in radiochemistry for the automated, GMP-compatible …
Number of citations: 3 www.sciencedirect.com
M Otabashi, C Desfours, T Vergote, L Brichard… - 2016 - Soc Nuclear Med
… Methods The reaction of methylene bis(toluene-4-sulfonate) (1) with cyclotron-produced [18F] fluoride gives [18F] fluoromethyl-4-methylbenzenesulfonate (2). Upon completion of the …
Number of citations: 1 jnm.snmjournals.org
D Thomae, TJ Morley, HS Lee, O Barret… - Journal of Labelled …, 2016 - Wiley Online Library
… After stirring for 20 min the mixture was added to a solution of fluoromethyl 4-methylbenzenesulfonate (216 mg, 1.06 mmol) in DMF (1 mL). The mixture was allowed to warm to room …
AMMMF Phillips, AJL Pombeiro - Green Sustainable Process for Chemical …, 2021 - Elsevier
… The microwave synthesis of fluoromethyl 4-methylbenzenesulfonate, a source of the fluoromethyl group. Also shown is its potential application in the synthesis of fluoromethylcholine [43…
Number of citations: 4 www.sciencedirect.com

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